molecular formula C22H27N5OS B11255104 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B11255104
M. Wt: 409.5 g/mol
InChI Key: WUTYINKLILQJKL-UHFFFAOYSA-N
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Description

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a triazole ring, and a sulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multiple steps. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving a hydrazine derivative and a suitable nitrile. The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrogenated derivatives of the triazole or pyrrole rings .

Scientific Research Applications

2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division or signal transduction pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H27N5OS

Molecular Weight

409.5 g/mol

IUPAC Name

2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C22H27N5OS/c1-2-17-10-6-7-13-19(17)23-20(28)16-29-22-25-24-21(18-11-4-3-5-12-18)27(22)26-14-8-9-15-26/h6-10,13-15,18H,2-5,11-12,16H2,1H3,(H,23,28)

InChI Key

WUTYINKLILQJKL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4

Origin of Product

United States

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